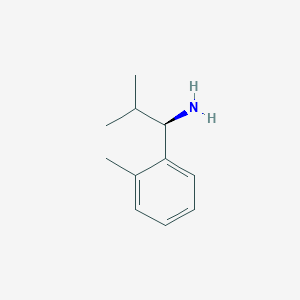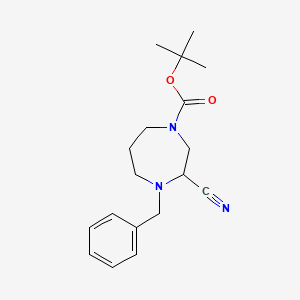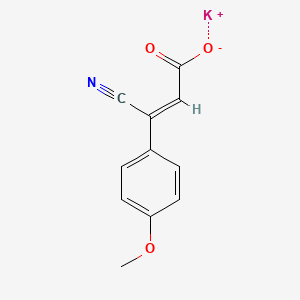![molecular formula C19H17N5O5 B12333850 2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B12333850.png)
2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, methoxyphenyl, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of aniline derivatives with methoxybenzene under specific conditions to form the desired intermediate.
Formation of the nitrophenyl group: This can be done by reacting the intermediate with nitrobenzene derivatives under suitable conditions.
Final coupling reaction: The final step involves coupling the intermediates to form the target compound under optimized conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl and nitrophenyl groups.
Reduction: Reduction reactions can occur at the cyano and nitro groups, leading to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
科学的研究の応用
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in the synthesis of various organic compounds.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, it is used in similar industrial applications.
Uniqueness
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H17N5O5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
(E)-2-cyano-3-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide |
InChI |
InChI=1S/C19H17N5O5/c1-28-18-8-4-16(5-9-18)21-11-15(10-20)19(25)22-13-23-29-12-14-2-6-17(7-3-14)24(26)27/h2-9,11,13,21H,12H2,1H3,(H,22,23,25)/b15-11+ |
InChIキー |
RMNDDVHITQMLPU-RVDMUPIBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)N/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B12333769.png)



![Uridine, 2'-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]-](/img/structure/B12333804.png)

![(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B12333819.png)
![5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12333821.png)
![(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine](/img/structure/B12333827.png)
![(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B12333829.png)
![2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B12333830.png)
![Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-](/img/structure/B12333834.png)

![3-[(3-Pyridyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12333841.png)
